2-(Prop-2-yn-1-yl)piperidine hydrochloride
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Overview
Description
2-(Prop-2-yn-1-yl)piperidine hydrochloride is a chemical compound with the molecular formula C8H14ClN. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a prop-2-yn-1-yl group attached to the nitrogen atom of the piperidine ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-yn-1-yl)piperidine hydrochloride typically involves the reaction of piperidine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(Prop-2-yn-1-yl)piperidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and sodium methoxide (NaOMe) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
2-(Prop-2-yn-1-yl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological processes and as a tool for probing the function of enzymes and other biomolecules.
Mechanism of Action
The mechanism of action of 2-(Prop-2-yn-1-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and the specific biological context. The prop-2-yn-1-yl group plays a crucial role in its activity, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(prop-2-yn-1-yl)piperidine-3-carboxylate hydrochloride: This compound has a similar structure but contains a carboxylate group instead of a simple piperidine ring.
Other Piperidine Derivatives: Various piperidine derivatives with different substituents on the nitrogen atom or the ring itself can be compared to 2-(Prop-2-yn-1-yl)piperidine hydrochloride.
Uniqueness
This compound is unique due to the presence of the prop-2-yn-1-yl group, which imparts specific chemical and biological properties. This group allows for unique interactions with molecular targets and enables the compound to participate in a variety of chemical reactions that are not possible with other piperidine derivatives .
Properties
IUPAC Name |
2-prop-2-ynylpiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N.ClH/c1-2-5-8-6-3-4-7-9-8;/h1,8-9H,3-7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVKYOLRCZJPNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1CCCCN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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